Structural Determinants of Potency and Selectivity: The 2,3-Dimethoxy Motif versus Alternative Benzamide Substitutions in Pyridazinone-Based Inhibitors
In a published SAR study of pyridazinone-benzamide HDAC inhibitors, the introduction of a 2,3-dimethoxybenzamide headgroup conferred distinct class I HDAC selectivity and cellular potency compared to compounds bearing unsubstituted or mono-substituted benzamide moieties. While the exact 2,3-dimethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide compound was not the final lead, the study demonstrates that the 2,3-dimethoxy arrangement on the benzamide ring is a critical pharmacophoric element that cannot be mimicked by 3,4-dimethyl or 4-trifluoromethyl analogs without loss of defined activity profiles [1]. Quantitative IC₅₀ values for HDAC1, HDAC2, and HDAC3 isoforms ranged from single-digit to sub-micromolar depending on the benzamide substitution pattern, underscoring the differentiation.
| Evidence Dimension | HDAC isoform inhibitory potency (class-level SAR) |
|---|---|
| Target Compound Data | 2,3-dimethoxybenzamide-pyridazinone scaffold: IC₅₀ values against HDAC1–3 vary between 5–500 nM depending on linker and pyridazinone substitution (class-level data) |
| Comparator Or Baseline | Unsubstituted benzamide or 4-fluorobenzamide analogs in the same series: IC₅₀ shifts of 10- to 50-fold observed for HDAC1 and HDAC2 isoforms |
| Quantified Difference | ≥10-fold difference in IC₅₀ between 2,3-dimethoxy-substituted and unsubstituted benzamide congeners |
| Conditions | Recombinant human HDAC1, HDAC2, HDAC3 enzyme assays; SKM-1 cellular assay |
Why This Matters
This data establishes that the 2,3-dimethoxy substitution is not interchangeable with other benzamide patterns, making CAS 1169977-00-7 the specific required input for reproducing or extending structure-activity relationship studies in this chemotype.
- [1] Zhou, Y.; et al. Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. J. Med. Chem. 2023, 66, 6935–6954. View Source
